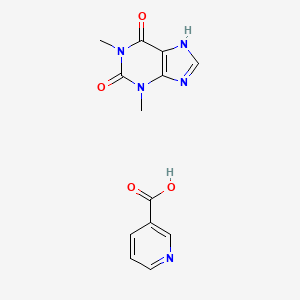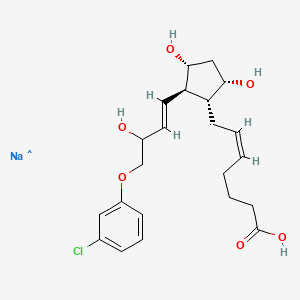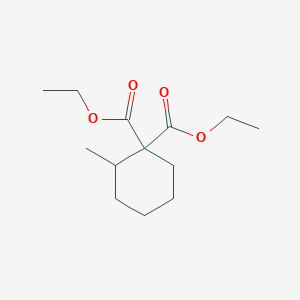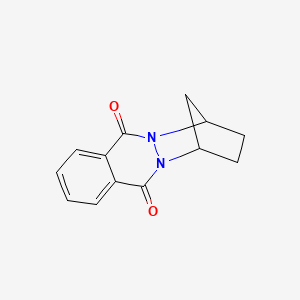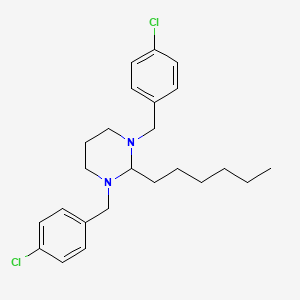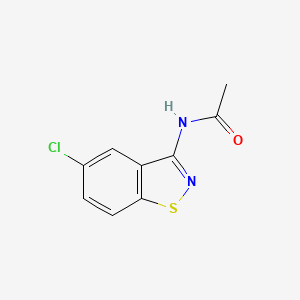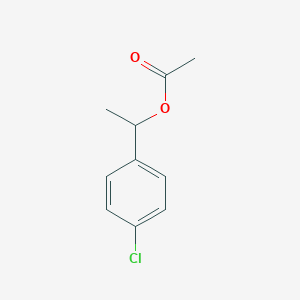
1-(4-Chlorophenyl)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 190941 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in specific chemical reactions and its utility in research and industrial applications.
Análisis De Reacciones Químicas
NSC 190941 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution of functional groups. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the transformation of the compound into derivatives with different functional groups.
Aplicaciones Científicas De Investigación
NSC 190941 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions to study reaction mechanisms and develop new synthetic methods. In biology and medicine, NSC 190941 is investigated for its potential therapeutic effects and its ability to interact with biological molecules. It is also used in industrial applications, where its unique properties are leveraged to develop new materials and processes.
Mecanismo De Acción
The mechanism of action of NSC 190941 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can lead to changes in the activity of these targets, resulting in various biological effects. The specific pathways involved depend on the context in which the compound is used and the targets it interacts with.
Comparación Con Compuestos Similares
NSC 190941 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or those that undergo similar types of reactions. By comparing NSC 190941 with these compounds, researchers can better understand its unique properties and potential advantages in various applications.
Conclusion
NSC 190941 is a compound with significant potential in various scientific fields Its unique properties and ability to undergo various chemical reactions make it a valuable tool in research and industrial applications
Propiedades
Número CAS |
19759-43-4 |
|---|---|
Fórmula molecular |
C10H11ClO2 |
Peso molecular |
198.64 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)ethyl acetate |
InChI |
InChI=1S/C10H11ClO2/c1-7(13-8(2)12)9-3-5-10(11)6-4-9/h3-7H,1-2H3 |
Clave InChI |
KQFZVTRQXBBBQF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)Cl)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


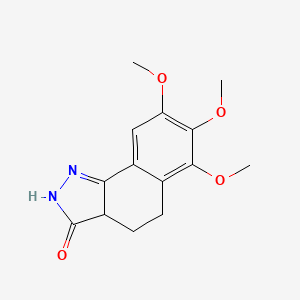
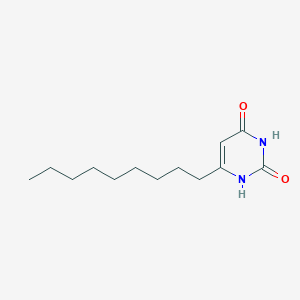



![9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole](/img/structure/B12812428.png)
![dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride](/img/structure/B12812447.png)
